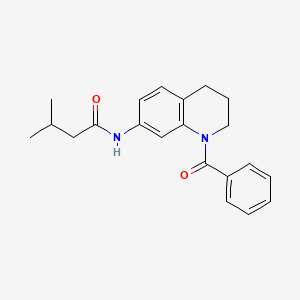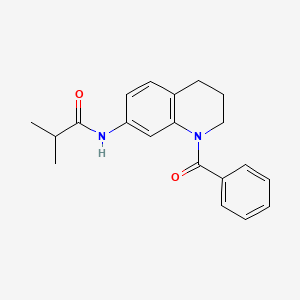![molecular formula C19H22N4OS B6566360 N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021255-18-4](/img/structure/B6566360.png)
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, also known as N-Methyl-2-Phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide, is an organic compound that is used in scientific research. It is a derivative of pyrazolo[1,5-a]pyrazin-4-ylsulfanilamide, a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential therapeutic applications. N-Methyl-2-Phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been used as a model compound for the development of novel anti-inflammatory agents and has been studied for its potential to modulate the activity of various enzymes and receptors.
作用机制
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide is believed to modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, it has been shown to inhibit the activity of the human epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival. Furthermore, N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been shown to inhibit the activity of the serine/threonine kinase Akt, which is involved in various signaling pathways.
Biochemical and Physiological Effects
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it has been shown to inhibit the activity of the human epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival. Furthermore, N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been found to inhibit the activity of the serine/threonine kinase Akt, which is involved in various signaling pathways.
实验室实验的优点和局限性
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize and store. Additionally, it has been found to be non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, there are some limitations to using N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it is not as effective at inhibiting the activity of certain enzymes and receptors as other compounds.
未来方向
The use of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide in scientific research has the potential to lead to a number of future directions. For example, further research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a therapeutic agent. Additionally, research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a tool for studying the effects of various drugs on the activity of various enzymes and receptors. Furthermore, research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a tool for studying the effects of various drugs on the expression of certain genes. Finally, research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a tool for studying the effects of various drugs on the activity of various signaling pathways.
合成方法
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide can be synthesized via a series of chemical reactions. The first step involves the reaction of 2-aminobenzamide with 3-methylbutanal to form the amide intermediate. This intermediate is then reacted with 2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide to form the desired product. The reaction is carried out in an inert atmosphere and at temperatures ranging from 0-50°C.
科学研究应用
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been used in a variety of scientific research applications. It has been studied for its potential to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been used to study the effects of various drugs on the expression of certain receptors, such as the human epidermal growth factor receptor (EGFR). Furthermore, N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been used in the study of the effects of various drugs on the activity of various enzymes, such as the serine/threonine kinase Akt.
属性
IUPAC Name |
N-(3-methylbutyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-14(2)8-9-20-18(24)13-25-19-17-12-16(15-6-4-3-5-7-15)22-23(17)11-10-21-19/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHMVDRRKCTYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbutyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6566286.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566304.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide](/img/structure/B6566318.png)
![8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6566324.png)


![3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B6566339.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B6566359.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B6566362.png)
![7-(4-methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B6566380.png)
![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6566384.png)
![3-(3-methylbutyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6566390.png)